N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S3/c1-14-11-15(2)13-17(12-14)25(3)31(26,27)19-9-10-30-20(19)22-23-21(24-28-22)16-5-7-18(29-4)8-6-16/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLPSDVVQMISQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound characterized by its unique structural features, including a thiophene ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 453.56 g/mol. The structure includes several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 453.56 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. For instance, studies have suggested that compounds containing oxadiazole moieties can inhibit the secretion of virulence factors in mycobacteria, thereby reducing pathogenicity .
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In a study focused on mycobacterial secretion inhibitors, certain oxadiazole derivatives demonstrated an ability to inhibit the secretion of LipY, a reporter for ESX-5 activity in Mycobacterium marinum and Mycobacterium tuberculosis . This inhibition suggests potential applications in treating infections caused by these pathogens.
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of the thiophene and sulfonamide groups. These functional groups are known to enhance interactions with biological targets such as DNA or proteins involved in cancer cell proliferation. Preliminary studies on similar compounds have shown cytotoxic effects against various cancer cell lines .
Case Studies
- Inhibition of Mycobacterial Secretion : A study investigated the effects of oxadiazole derivatives on M. marinum, revealing that certain compounds led to significant reductions in virulence factor secretion. The study utilized a high-throughput screening assay to identify effective inhibitors .
- Cytotoxicity Against Cancer Cells : Another research effort evaluated the cytotoxic effects of thiophene-based compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
